Ethyl 8-bromooctanoate
Overview
Description
Ethyl 8-bromooctanoate is an organic compound with the molecular formula C10H19BrO2. It is a colorless to light yellow liquid with a pungent odor and a boiling point of 275-277 °C . This compound is widely used in various industries such as pharmaceuticals, fragrances, and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 8-bromooctanoate is primarily used as a solvent in organic synthesis and other chemical processes . It is also used as an intermediate in the production of pharmaceuticals and pesticides . .
Mode of Action
The exact mode of action of this compound is not well-documented. As a solvent, it likely interacts with other compounds to facilitate chemical reactions. As an intermediate in pharmaceutical and pesticide production, it may undergo various chemical transformations to produce the desired end products .
Biochemical Pathways
As an intermediate in pharmaceutical and pesticide production, it may be involved in various biochemical pathways depending on the specific end products being synthesized .
Pharmacokinetics
As a solvent and intermediate in chemical synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a solvent and intermediate in chemical synthesis, its primary role is likely to facilitate chemical reactions rather than to exert direct biological effects .
Biochemical Analysis
Biochemical Properties
It is known that Ethyl 8-bromooctanoate is a lipophilic brominated compound that binds to the bromodomains of the nuclear factor kappa B (NFκB) protein and inhibits its transcriptional activity . This interaction suggests that this compound may have a role in regulating gene expression and cellular signaling pathways.
Cellular Effects
Given its ability to inhibit NFκB transcriptional activity , it may influence cell function by altering gene expression patterns
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bromodomains of the NFκB protein, thereby inhibiting its transcriptional activity . This suggests that this compound may exert its effects at the molecular level by modulating gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 123°C/ 3mm and is stable under normal temperatures and pressures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromooctanoate typically involves a three-step process:
Substitution Reaction: 1,6-dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate 2-(6-bromohexyl) diethyl malonate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: Finally, 8-bromooctanoic acid reacts with absolute ethanol to produce this compound
Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethyl octanoate.
Oxidation Reactions: It can undergo oxidation to form 8-bromooctanoic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Various substituted octanoates.
Reduction: Ethyl octanoate.
Oxidation: 8-bromooctanoic acid.
Scientific Research Applications
Ethyl 8-bromooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving lipid metabolism.
Industry: It is utilized in the production of fragrances and agrochemicals.
Comparison with Similar Compounds
Ethyl 8-bromooctanoate can be compared with other similar compounds, such as:
Ethyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 8-iodooctanoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 8-fluorooctanoate: Similar structure but with a fluorine atom instead of bromine .
Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which makes it suitable for a wide range of chemical transformations. The bromine atom’s size and electronegativity provide distinct reactivity patterns compared to chlorine, iodine, and fluorine .
Properties
IUPAC Name |
ethyl 8-bromooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQVPMVWAEGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295187 | |
Record name | Ethyl 8-bromooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29823-21-0 | |
Record name | Octanoic acid, 8-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29823-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 100182 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29823-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 8-bromooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanoic acid, 8-bromo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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